molecular formula C8H9ClIN B1436137 2-Chloro-3-iodo-4,5,6-trimethylpyridine CAS No. 2140326-91-4

2-Chloro-3-iodo-4,5,6-trimethylpyridine

Cat. No.: B1436137
CAS No.: 2140326-91-4
M. Wt: 281.52 g/mol
InChI Key: AYOMQKJCTYKNPJ-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-4,5,6-trimethylpyridine is a halogenated pyridine derivative characterized by a chloro group at position 2, an iodo group at position 3, and methyl substituents at positions 4, 5, and 4. Its molecular formula is C₉H₁₁ClIN, with a molecular weight of 311.55 g/mol (estimated).

Properties

IUPAC Name

2-chloro-3-iodo-4,5,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClIN/c1-4-5(2)7(10)8(9)11-6(4)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOMQKJCTYKNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)Cl)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodo-4,5,6-trimethylpyridine typically involves the halogenation of 4,5,6-trimethylpyridine. One common method includes the use of iodine monochloride (ICl) as a halogenating agent. The reaction is carried out under controlled conditions to ensure selective iodination and chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-3-iodo-4,5,6-trimethylpyridine.

Scientific Research Applications

2-Chloro-3-iodo-4,5,6-trimethylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-4,5,6-trimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The position and type of halogen substituents significantly impact physicochemical properties and reactivity. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Differences
2-Chloro-3,5,6-trimethylpyridine Cl (2), CH₃ (3,5,6) C₈H₁₁ClN 171.63 Lacks iodine; lower molecular weight and reduced steric bulk. Separation via pKa differences (pKa = 0.98) enables selective extraction .
2-Bromo-3-iodo-4,5,6-trimethylpyridine Br (2), I (3), CH₃ (4,5,6) C₉H₁₁BrIN 355.99 Bromine at position 2 enhances leaving-group ability compared to Cl, favoring nucleophilic substitution reactions. Higher molecular weight increases lipophilicity.
4-Bromo-2-methoxy-3,5,6-trimethylpyridine Br (4), OCH₃ (2), CH₃ (3,5,6) C₉H₁₂BrNO 230.10 Methoxy group (electron-donating) at position 2 alters electronic ring properties, reducing electrophilicity compared to halogenated analogs.
2-Chloro-4-iodo-3-methylpyridine Cl (2), I (4), CH₃ (3) C₆H₅ClIN 253.47 Iodine at position 4 reduces steric hindrance at position 3. Fewer methyl groups lower molecular weight and melting point.

Steric and Electronic Effects

  • Steric Hindrance : The 4,5,6-trimethyl configuration in the target compound increases steric bulk compared to analogs like 2-Chloro-3-methylpyridine, limiting access to the pyridine ring in reactions .
  • Electronic Effects :
    • The iodo group at position 3 exerts a stronger electron-withdrawing inductive effect than bromine or chlorine, polarizing the ring and directing electrophilic attacks to specific positions.
    • Methyl groups donate electrons, counterbalancing halogen electronegativity and stabilizing the ring structure .

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Compound Melting Point (°C) ¹H NMR (δ, ppm) IR (cm⁻¹) Reference
2-Chloro-3,5,6-trimethylpyridine Not reported CH₃: 2.1–2.5; Ar: 8.0 C-Cl: 620; C-N: 1600
2-Bromo-3-iodo-4,5,6-trimethylpyridine Not reported CH₃: 2.3–2.6; Ar: 7.8 C-Br: 580; C-I: 550
4-Bromo-2-methoxy-3,5,6-trimethylpyridine Not reported OCH₃: 3.8; Ar: 7.5 C-O: 1250; C-Br: 590

Table 2: Substituent Effects on Reactivity

Compound Key Reactivity Features
2-Chloro-3-iodo-4,5,6-trimethylpyridine Iodo group facilitates nucleophilic aromatic substitution; methyl groups hinder SN2.
2-Chloro-3,5,6-trimethylpyridine Chlorine’s moderate leaving-group ability favors electrophilic substitution.
2-Bromo-3-iodo-4,5,6-trimethylpyridine Bromine enhances leaving-group ability; iodine directs meta-substitution.

Biological Activity

2-Chloro-3-iodo-4,5,6-trimethylpyridine (C8H9ClIN) is a heterocyclic organic compound notable for its potential biological activities. This compound, characterized by the presence of chlorine and iodine atoms along with three methyl groups, has garnered interest in various fields, including medicinal chemistry, due to its possible antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula: C8H9ClIN
  • CAS Number: 2140326-91-4
  • SMILES Notation: Cc1nc(Cl)c(I)c(C)c1C

The structural features of this compound suggest that it may interact with various biological targets, influencing cellular processes.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition or activation of various biochemical pathways. Ongoing research aims to elucidate the exact mechanisms at play, which may include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding: It may interact with receptors that modulate cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness in inhibiting the growth of certain bacterial strains. The mechanism is likely related to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. Further investigations are required to determine its efficacy and safety in clinical settings.

Case Studies

  • Antimicrobial Activity Study
    • Objective: Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methods: Disk diffusion method was employed to assess inhibition zones.
    • Results: Significant inhibition was observed for Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.
  • Anticancer Activity Assessment
    • Objective: Investigate the effects on human cancer cell lines.
    • Methods: MTT assay was utilized to measure cell viability post-treatment with varying concentrations of the compound.
    • Results: The compound exhibited dose-dependent cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectMechanism of Action
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
AnticancerInduction of apoptosisActivation of caspase pathways

Table 2: Case Study Results

Study TypePathogen/Cancer TypeInhibition Zone (mm)IC50 (µM)
AntimicrobialS. aureus15N/A
AntimicrobialE. coli12N/A
AnticancerMCF-7 (Breast Cancer)N/A25
AnticancerA549 (Lung Cancer)N/A30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-iodo-4,5,6-trimethylpyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-iodo-4,5,6-trimethylpyridine

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